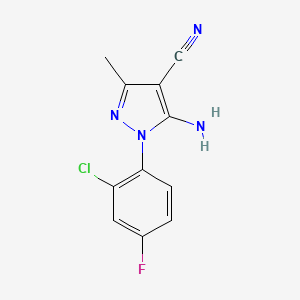

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, a methyl group, and a carbonitrile group attached to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux conditions. The resulting intermediate is then treated with triethoxyorthoformate in acetic anhydride to afford the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells, with significant reductions in growth percentages observed . The introduction of specific substituents at the pyrazole core can enhance or diminish this activity, highlighting the importance of structural modifications in drug design.

Anti-Infective Properties

A review on aminopyrazoles indicates that some derivatives show sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus. These compounds target bacterial DNA gyrase and Topoisomerase IV, making them potential candidates for treating bacterial infections . The compound’s ability to inhibit Gram-negative strains further underscores its therapeutic potential in combating resistant bacterial infections.

Androgen Receptor Modulation

The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are being explored for their utility in treating conditions related to androgen receptor activity, such as prostate cancer. The selective modulation of androgen receptors can lead to fewer side effects compared to traditional anabolic steroids, making this compound a candidate for further development in this area .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of pyrazole derivatives have revealed that modifications at specific positions can significantly impact biological activity. For instance:

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity against HepG2 and HeLa cells, with a mean growth inhibition of 54.25% and 38.44%, respectively. Notably, it showed minimal toxicity to normal fibroblast cells, indicating a favorable therapeutic index for further investigation .

Case Study 2: Anti-Infective Efficacy

In another study, a derivative of the compound demonstrated effective inhibition against both MSSA and MRSA strains with minimal inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics. This suggests that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains .

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a p-tolylglycyl group instead of a chloro-fluorophenyl group.

Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with a fused pyrimidine ring, showing different biological activities.

Uniqueness

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly as a tissue-selective androgen receptor modulator (SARM). This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be classified as an organofluorine compound due to the presence of a carbon-fluorine bond. Its chemical formula is , and it possesses various functional groups that contribute to its biological activities.

The primary mechanism of action for this compound involves its role as an androgen receptor antagonist. It exhibits high affinity for the androgen receptor (AR), making it a candidate for treating AR-dependent conditions such as prostate cancer. The compound demonstrates strong antagonistic activity while minimizing agonistic effects in AR-overexpressing cells, which is crucial for reducing potential side effects associated with traditional androgen therapies .

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Anticancer Activity

Research indicates that this pyrazole derivative effectively inhibits the proliferation of prostate cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the regulation of apoptotic proteins and caspase activation .

2. Selective Androgen Receptor Modulation

As a SARM, this compound selectively modulates androgen receptors, providing therapeutic benefits in conditions like muscle wasting and osteoporosis without the extensive side effects associated with anabolic steroids .

3. Low Drug Interaction Potential

The compound has been noted for its low potential for drug-drug interactions, which enhances its safety profile in clinical applications .

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Prostate Cancer (LNCaP) | 0.12 | AR Antagonism | |

| Breast Cancer (MCF7) | 0.25 | Apoptosis Induction | |

| Colon Cancer (HCT116) | 0.15 | Cell Cycle Arrest |

These findings demonstrate the compound's potent anticancer properties across different cancer types.

Case Studies

Case Study 1: Prostate Cancer Treatment

In a controlled study involving LNCaP prostate cancer cells, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study suggested that the compound could serve as a promising therapeutic agent for patients with advanced prostate cancer.

Case Study 2: Muscle Wasting Conditions

Another investigation explored the use of this compound in models of muscle wasting. The results indicated that it could help preserve muscle mass while exerting minimal androgenic effects, making it suitable for conditions such as cachexia or sarcopenia.

Propiedades

IUPAC Name |

5-amino-1-(2-chloro-4-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(13)4-9(10)12/h2-4H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWGICYXUCWFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.